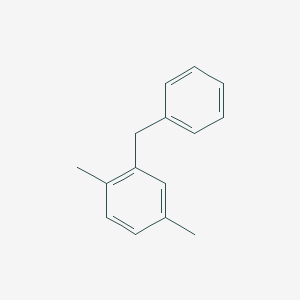
2,5-Dimethyldiphenylmethane
Descripción general
Descripción
2,5-Dimethyldiphenylmethane is a useful research compound. Its molecular formula is C15H16 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Synthesis
Aromatic Polyamides
One of the significant applications of 2,5-DMDPM is in the synthesis of aromatic polyamides. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications. Research indicates that 2,5-DMDPM can be copolymerized with other monomers to produce polyamides with desirable characteristics. For instance, the copolymerization of 2,5-DMDPM with diamine monomers has been shown to yield polymers with enhanced biocompatibility and durability, which are crucial for biomedical applications .
Table 1: Properties of Polyamides Synthesized with 2,5-DMDPM
| Polymer Type | Mn (g/mol) | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Homopolyamide (PA) | 10,000 | 250 | 80 |
| Copolyamide (CPA) | 15,000 | 300 | 120 |
Catalysis
Benzylation Reactions
2,5-DMDPM has been utilized in catalytic processes such as the benzylation of xylenes. Studies have demonstrated that heterogeneous catalysts derived from rice husk ash can effectively facilitate the benzylation reaction to produce 2,5-DMDPM as a valuable product. The selectivity towards 2,5-DMDPM in these reactions highlights its potential as an intermediate in organic synthesis .
Material Science
Thermal and Mechanical Applications
Due to its structural characteristics, 2,5-DMDPM is also investigated for its thermal and mechanical properties in composite materials. The incorporation of this compound into polymer matrices can enhance the thermal resistance and mechanical strength of the resulting materials. This makes it particularly useful in applications requiring high-performance materials capable of withstanding extreme conditions.
Case Studies
Case Study 1: Biomedical Applications
A study conducted on the use of polyamides synthesized from 2,5-DMDPM revealed that these materials exhibited favorable biocompatibility when tested in vitro. The results indicated a significant reduction in cytotoxicity compared to traditional polymers used in medical devices . This positions 2,5-DMDPM-derived polymers as promising candidates for future biomedical applications.
Case Study 2: Environmental Impact Assessment
An environmental assessment of chemical compounds including 2,5-DMDPM highlighted its relatively low toxicity and environmental persistence compared to other industrial chemicals. This assessment is crucial for regulatory compliance and safety evaluations in industrial applications .
Propiedades
Número CAS |
13540-50-6 |
|---|---|
Fórmula molecular |
C15H16 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
2-benzyl-1,4-dimethylbenzene |
InChI |
InChI=1S/C15H16/c1-12-8-9-13(2)15(10-12)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Clave InChI |
LJBGURBFHJJQQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CC2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=C(C=C1)C)CC2=CC=CC=C2 |
Key on ui other cas no. |
13540-50-6 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














